molecular formula C12H22ClN B563771 Rimantadine-d4 Hydrochloride CAS No. 350818-67-6

Rimantadine-d4 Hydrochloride

Cat. No.: B563771
CAS No.: 350818-67-6
M. Wt: 219.789
InChI Key: OZBDFBJXRJWNAV-VQQQFJCBSA-N
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Description

Rimantadine hydrochloride is a synthetic antiviral drug . It is a white to off-white crystalline powder which is freely soluble in water . It is used as an antiviral agent in the prophylaxis and treatment of influenza .


Molecular Structure Analysis

Rimantadine hydrochloride has a molecular formula of C12H21N•HCl and a molecular weight of 215.77 . It is a cyclic amine and a derivative of adamantane .


Chemical Reactions Analysis

Rimantadine-d4 hydrochloride is the deuterium labeled Rimantadine hydrochloride . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Physical and Chemical Properties Analysis

Rimantadine hydrochloride is a white to off-white crystalline powder which is freely soluble in water (50 mg/mL at 20°C) . It has a molecular weight of 215.77 .

Scientific Research Applications

Interaction with Influenza A M2 Proton Channel

Research has delved into the differential binding of rimantadine enantiomers to the influenza A M2 proton channel, underscoring the compound's antiviral activity mechanism. Studies utilizing deuterium-labeled (R)- and (S)-rimantadine have shown differential binding to the proton channel, which plays a crucial role in the drug's effectiveness against the influenza A virus. This has implications for understanding the drug's mechanism of action at a molecular level and for the development of more effective antiviral agents (Wright et al., 2016).

Development of Sensitive Fluorescent Probe for Determination

The development of a sensitive fluorescent probe method for determining amantadine and rimantadine in pharmaceutical dosage forms and urine samples represents another scientific application. This method, based on the quenching of the supramolecular complex fluorescence intensity, offers high sensitivity and selectivity, showing potential for therapeutic monitoring, pharmacokinetics, and clinical application (Wang et al., 2012).

Heat Capacity and Decomposition Study

Investigations into the heat capacities and decomposition of rimantadine hydrochloride have provided insights into its thermodynamic properties. These studies, using adiabatic calorimetry and differential scanning calorimetry, have contributed to a deeper understanding of the drug’s physical properties and stability, which are essential for its manufacturing and storage (Bazyleva et al., 2020).

Synthesis and Pharmacokinetic Studies

Research on the synthesis and pharmacokinetic profile of rimantadine in rat plasma using liquid chromatography/electrospray mass spectrometry (LC/MS) has expanded the knowledge on its metabolic profile and bioavailability. These studies are crucial for optimizing dosing regimens and understanding the drug's behavior in biological systems, enhancing its clinical efficacy and safety (Xu et al., 2008).

Mechanism of Action

Target of Action

Rimantadine primarily targets the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein is an ion channel that plays a crucial role in the viral life cycle, including virus uncoating and release .

Mode of Action

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly by inhibiting the uncoating of the virus . The protein coded by the M2 gene of Influenza A may play an important role in Rimantadine susceptibility .

Biochemical Pathways

Rimantadine inhibits the replication of Influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans . It has little or no activity against Influenza B virus .

Pharmacokinetics

Following oral administration, Rimantadine is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways . The bioavailability of Rimantadine is well absorbed, and it has a half-life of 25.4 ± 6.3 hours .

Result of Action

Rimantadine can shorten the duration and moderate the severity of Influenza A infection when taken within one to two days of developing symptoms . It can also mitigate symptoms, including fever .

Action Environment

The efficacy of Rimantadine can be influenced by various environmental factors. For instance, resistance to Rimantadine can occur as a result of amino acid substitutions at certain locations in the transmembrane region of M2, which prevents the binding of the antiviral to the channel . Furthermore, the effectiveness of Rimantadine can be affected by the strain of the Influenza A virus, as some strains have shown resistance to Rimantadine .

Safety and Hazards

Rimantadine hydrochloride should be used with personal protective equipment. Avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . It may cause side effects such as upset stomach, nervousness, tiredness, difficulty sleeping and concentrating, and lightheadedness .

Biochemical Analysis

Biochemical Properties

Rimantadine-d4 Hydrochloride is inhibitory to the in vitro replication of influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans . It interacts with the protein coded by the M2 gene of influenza A, which may play an important role in its susceptibility .

Cellular Effects

This compound exerts its effects early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . This early intervention in the viral life cycle can have profound effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of influenza A may play an important role in this compound susceptibility .

Temporal Effects in Laboratory Settings

It is known that this compound is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug .

Dosage Effects in Animal Models

It has been used for treatment of influenza caused by susceptible influenza A viruses in adults .

Metabolic Pathways

This compound is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways .

Transport and Distribution

It is known that this compound is well absorbed and has a protein binding of 40% .

Subcellular Localization

It is known that this compound appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus .

Properties

IUPAC Name

1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/i1D3,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBDFBJXRJWNAV-VQQQFJCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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